
SU11657
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)
Applications De Recherche Scientifique
Key Mechanism Insights
- Inhibition of PDGFR : SU11657's primary action is through the blockade of PDGFR, which is crucial in various fibrotic diseases and cancers .
- Selectivity : While it primarily targets PDGFR, it may also affect other kinases due to its non-exquisite selectivity, necessitating further studies to understand its full pharmacological profile .
2.1. Anti-Fibrotic Effects
Recent studies have shown that this compound exhibits significant anti-fibrotic properties. In mouse models subjected to thoracic irradiation, treatment with this compound resulted in improved survival rates and reduced lung fibrosis compared to untreated controls.
Treatment | Median Survival (weeks) | Lung Density Reduction (%) |
---|---|---|
Control | 19 | - |
This compound | 30 | 50 |
Imatinib (Gleevec) | 30 | 50 |
The results indicate that both this compound and Imatinib significantly prolonged survival and improved clinical parameters such as weight and respiratory function .
2.2. Tumor Growth Inhibition
In various cancer models, this compound has demonstrated the ability to inhibit tumor growth by targeting PDGFR-dependent pathways. For instance, studies involving human cancer cell lines have reported reduced proliferation rates when treated with this compound.
Applications in Fibrosis
This compound has been investigated for its potential in treating fibrotic diseases due to its ability to inhibit fibroblast proliferation and migration.
Case Study: Pulmonary Fibrosis
In a study focused on pulmonary fibrosis, mice treated with this compound showed significant reductions in lung fibrosis markers compared to controls. The treatment was initiated post-irradiation, highlighting its potential as a therapeutic intervention after injury.
Parameter | Control Group | This compound Group |
---|---|---|
Lung Fibrosis Score | High | Low |
PDGFR Phosphorylation | Elevated | Reduced |
Survival Rate | 19 weeks | 30 weeks |
These findings underscore the compound's efficacy in mitigating fibrosis post-injury .
Applications in Polycystic Kidney Disease
This compound has also been explored for its effects on polycystic kidney disease (PKD). In preclinical models, it has shown promise in delaying cyst formation and improving kidney function.
Study Overview
A study conducted on PKD mouse models demonstrated that this compound treatment resulted in:
- Decreased cystic index
- Improved kidney/body weight ratios
- Lowered blood urea nitrogen levels
These results suggest that this compound may be beneficial for patients suffering from PKD by targeting the pathways involved in cystogenesis .
Propriétés
Nom IUPAC |
NONE |
---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SU11657; SU11657; SU11657. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.